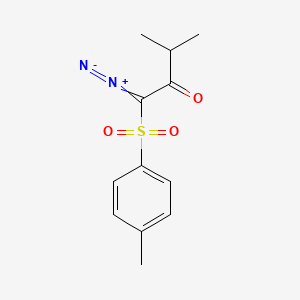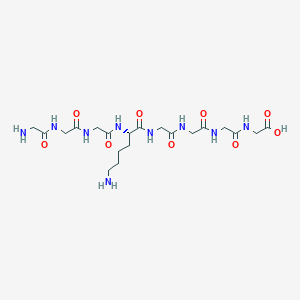
L-Prolyl-L-histidyl-L-seryl-L-seryl-L-tyrosyl-L-phenylalanyl-L-aspartic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
L-Prolyl-L-histidyl-L-seryl-L-seryl-L-tyrosyl-L-phenylalanyl-L-aspartic acid is a synthetic peptide composed of eight amino acids. This compound is known for its potential applications in various fields, including medicine and biochemistry. It is a part of a class of compounds that mimic naturally occurring peptides in the body, often used in research and therapeutic settings.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Prolyl-L-histidyl-L-seryl-L-seryl-L-tyrosyl-L-phenylalanyl-L-aspartic acid typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling: Each amino acid is coupled to the resin-bound peptide using activating agents like HBTU or DIC.
Deprotection: The protecting groups on the amino acids are removed using TFA (trifluoroacetic acid).
Cleavage: The completed peptide is cleaved from the resin and purified using HPLC (high-performance liquid chromatography).
Industrial Production Methods
In an industrial setting, the production of this peptide may involve large-scale SPPS or liquid-phase peptide synthesis (LPPS). The choice of method depends on the desired yield, purity, and cost-effectiveness. Automation and optimization of reaction conditions are crucial for efficient large-scale production.
Chemical Reactions Analysis
Types of Reactions
L-Prolyl-L-histidyl-L-seryl-L-seryl-L-tyrosyl-L-phenylalanyl-L-aspartic acid can undergo various chemical reactions, including:
Oxidation: The tyrosine residue can be oxidized to form dityrosine.
Reduction: Disulfide bonds, if present, can be reduced to thiols.
Substitution: Amino acid residues can be substituted with other functional groups to modify the peptide’s properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or iodine in mild conditions.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Various protecting groups and coupling agents like Fmoc or Boc for amino acids.
Major Products Formed
The major products formed from these reactions depend on the specific modifications made to the peptide. For example, oxidation of tyrosine results in dityrosine, while reduction of disulfide bonds yields free thiols.
Scientific Research Applications
L-Prolyl-L-histidyl-L-seryl-L-seryl-L-tyrosyl-L-phenylalanyl-L-aspartic acid has numerous applications in scientific research:
Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.
Biology: Employed in studies of protein-protein interactions and enzyme-substrate specificity.
Medicine: Investigated for its potential therapeutic effects, including as a drug delivery vehicle or as a therapeutic agent itself.
Industry: Utilized in the development of peptide-based materials and biosensors.
Mechanism of Action
The mechanism of action of L-Prolyl-L-histidyl-L-seryl-L-seryl-L-tyrosyl-L-phenylalanyl-L-aspartic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The peptide can mimic natural substrates or inhibitors, thereby modulating biological pathways. For instance, it may bind to a receptor and activate or inhibit downstream signaling cascades, leading to a physiological response.
Comparison with Similar Compounds
Similar Compounds
Leuprolide Acetate: A synthetic nonapeptide analog of gonadotropin-releasing hormone (GnRH).
Triptorelin: Another GnRH analog used in similar therapeutic contexts.
Histrelin: A GnRH agonist with applications in treating hormone-dependent conditions.
Uniqueness
L-Prolyl-L-histidyl-L-seryl-L-seryl-L-tyrosyl-L-phenylalanyl-L-aspartic acid is unique due to its specific amino acid sequence, which imparts distinct biochemical properties and potential applications. Unlike other similar peptides, its sequence and structure may offer unique binding affinities and biological activities, making it valuable for specialized research and therapeutic purposes.
Properties
CAS No. |
377755-88-9 |
|---|---|
Molecular Formula |
C39H49N9O13 |
Molecular Weight |
851.9 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-3-hydroxy-2-[[(2S)-3-hydroxy-2-[[(2S)-3-(1H-imidazol-5-yl)-2-[[(2S)-pyrrolidine-2-carbonyl]amino]propanoyl]amino]propanoyl]amino]propanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-phenylpropanoyl]amino]butanedioic acid |
InChI |
InChI=1S/C39H49N9O13/c49-18-30(48-38(59)31(19-50)47-36(57)28(15-23-17-40-20-42-23)45-33(54)25-7-4-12-41-25)37(58)44-27(14-22-8-10-24(51)11-9-22)34(55)43-26(13-21-5-2-1-3-6-21)35(56)46-29(39(60)61)16-32(52)53/h1-3,5-6,8-11,17,20,25-31,41,49-51H,4,7,12-16,18-19H2,(H,40,42)(H,43,55)(H,44,58)(H,45,54)(H,46,56)(H,47,57)(H,48,59)(H,52,53)(H,60,61)/t25-,26-,27-,28-,29-,30-,31-/m0/s1 |
InChI Key |
LWAFCERXEZJWSP-XIJWKTHWSA-N |
Isomeric SMILES |
C1C[C@H](NC1)C(=O)N[C@@H](CC2=CN=CN2)C(=O)N[C@@H](CO)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC3=CC=C(C=C3)O)C(=O)N[C@@H](CC4=CC=CC=C4)C(=O)N[C@@H](CC(=O)O)C(=O)O |
Canonical SMILES |
C1CC(NC1)C(=O)NC(CC2=CN=CN2)C(=O)NC(CO)C(=O)NC(CO)C(=O)NC(CC3=CC=C(C=C3)O)C(=O)NC(CC4=CC=CC=C4)C(=O)NC(CC(=O)O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Aziridine, 1-[(4-methylphenyl)sulfonyl]-2-(2-naphthalenyl)-](/img/structure/B14248367.png)
methylene}dibenzene](/img/structure/B14248372.png)
![3-[(2-Oxo-2H-1-benzopyran-7-yl)oxy]propanal](/img/structure/B14248379.png)


![Benzenamine, N-[2-(ethenylsulfonyl)ethyl]-2,6-difluoro-](/img/structure/B14248410.png)


![(5S)-1-(3-Chlorophenyl)-5-[(ethanesulfonyl)methyl]piperazin-2-one](/img/structure/B14248439.png)



![1,1'-Bis[3-(trimethoxysilyl)propyl]-4,4'-bipyridin-1-ium diiodide](/img/structure/B14248459.png)
![{[(4-Bromo-2-methylbut-2-en-1-yl)oxy]methyl}benzene](/img/structure/B14248465.png)
